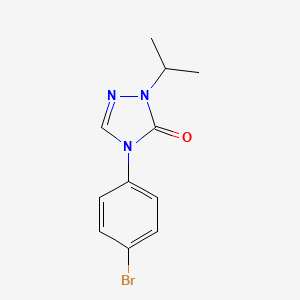
4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-(4-Bromophenyl)-2-isopropyl-1,2,4-triazol-3-ol, is a heterocyclic compound composed of three nitrogen atoms and one bromine atom. It is a colorless solid that is insoluble in water and has a melting point of 127-128°C. It is a synthetic compound that has been used in scientific research applications, such as organic synthesis and drug development.
Scientific Research Applications
Synthesis of Bisamide Derivatives
4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one: is utilized in the synthesis of mixed bisamide derivatives . These derivatives are of interest due to their potential pharmacological activities. The presence of the triazole ring, in particular, is associated with a variety of biological activities, which makes these compounds valuable in medicinal chemistry research.
Monoamide Product Formation
This compound also plays a role in the formation of monoamide products . Monoamides derived from this compound could be explored for their use as building blocks in organic synthesis, potentially leading to new materials or drugs.
Proteasome Inhibition
The structural similarity of this compound to known proteasome inhibitors suggests that it may act as a proteasome inhibitor. Proteasome inhibition is a therapeutic strategy in cancer treatment, as it can lead to the accumulation of damaged proteins in cancer cells, thereby inducing apoptosis.
Serine Hydrolase Inhibition
Given the compound’s potential to inhibit serine hydrolases, it could be valuable in the study of these enzymes, which are involved in various physiological processes including metabolism and signal transduction.
Analytical Chemistry
The compound’s unique structure allows it to be used as a standard or reagent in analytical chemistry applications. Its well-defined characteristics, such as melting and boiling points, make it suitable for calibrating instruments or validating analytical methods .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
4-(4-bromophenyl)-2-propan-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-8(2)15-11(16)14(7-13-15)10-5-3-9(12)4-6-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENHGEUSVDWGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)

![N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1399469.png)
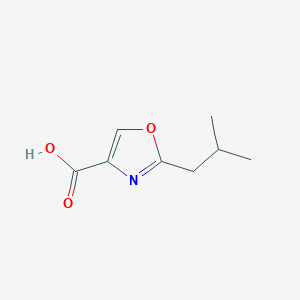
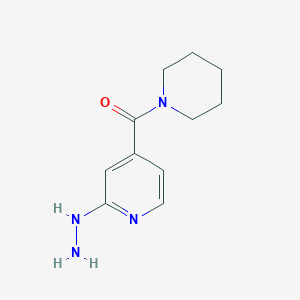
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)
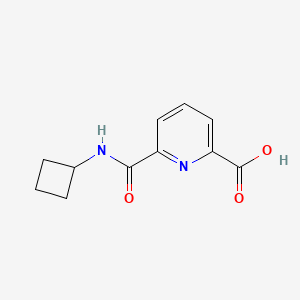
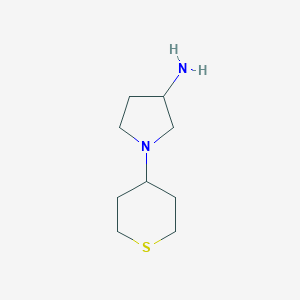


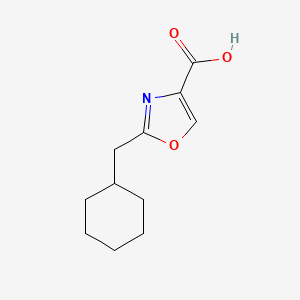

amine](/img/structure/B1399485.png)
![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)